molecular formula C7H5ClO3 B13362093 3-Chloro-2,4-dihydroxybenzaldehyde

3-Chloro-2,4-dihydroxybenzaldehyde

Cat. No.: B13362093
M. Wt: 172.56 g/mol
InChI Key: LYZRMRRSVFCBGE-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and hydroxyl groups at the second and fourth positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2,4-dihydroxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as iron or aluminum chloride can facilitate the chlorination reaction, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

3-Chloro-2,4-dihydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2,4-dihydroxybenzaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The chlorine atom can influence the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity .

Comparison with Similar Compounds

    2,4-Dihydroxybenzaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Chloro-4,5-dihydroxybenzaldehyde: Has hydroxyl groups at different positions, leading to different reactivity and applications.

    3,4-Dihydroxybenzaldehyde: Lacks the chlorine atom and has hydroxyl groups at adjacent positions, affecting its chemical behavior.

Uniqueness: 3-Chloro-2,4-dihydroxybenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and potential biological activities. The specific positioning of these functional groups allows for targeted chemical modifications and applications in various fields .

Properties

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

3-chloro-2,4-dihydroxybenzaldehyde

InChI

InChI=1S/C7H5ClO3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-3,10-11H

InChI Key

LYZRMRRSVFCBGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)Cl)O

Origin of Product

United States

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